Cas no 2137998-11-7 (5-Formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid)
5-Formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2137998-11-7
- EN300-716819
- 5-formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid
- 5-Formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid
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- Inchi: 1S/C11H14O3S/c1-6(2)7(3)9-4-8(5-12)15-10(9)11(13)14/h4-7H,1-3H3,(H,13,14)
- InChI Key: RGPOMOOLCWSDCG-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1C(=O)O)C(C)C(C)C
Computed Properties
- Exact Mass: 226.06636548g/mol
- Monoisotopic Mass: 226.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 82.6Ų
5-Formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-716819-1.0g |
5-formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid |
2137998-11-7 | 1g |
$0.0 | 2023-06-06 |
5-Formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5-Formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid
5-Formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid (CAS No. 2137998-11-7)
5-Formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid is a structurally complex organic compound with the CAS registry number 2137998-11-7. This compound belongs to the class of thiophene derivatives, which are widely studied for their unique electronic properties and potential applications in various fields such as materials science, pharmacology, and organic synthesis. The molecule consists of a thiophene ring system substituted with a formyl group at position 5, a 3-methylbutan-2-yl group at position 3, and a carboxylic acid group at position 2. These substituents contribute to the compound's chemical reactivity, stability, and functional versatility.
The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, is a fundamental structural motif in this compound. Thiophenes are known for their stability and ability to undergo various chemical transformations, making them valuable building blocks in organic chemistry. The presence of the formyl group (-CHO) at position 5 introduces electron-withdrawing characteristics, which can influence the electronic distribution within the molecule and enhance its reactivity in certain reactions. Similarly, the 3-methylbutan-2-yl group (-CH(CH(CH₃)₂)) at position 3 adds steric bulk and may play a role in modulating the compound's physical properties such as solubility and melting point.
The carboxylic acid group (-COOH) at position 2 is another key functional group in this molecule. Carboxylic acids are versatile functional groups that can participate in various chemical reactions, including esterification, amidation, and nucleophilic substitution. This group also contributes to the compound's acidity and may influence its interactions with other molecules in biological systems or materials applications.
Recent studies have highlighted the potential of thiophene derivatives like 5-formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid in the development of advanced materials. For instance, researchers have explored the use of thiophene-based compounds in the synthesis of conductive polymers, which have applications in electronics, sensors, and energy storage devices. The unique electronic properties of thiophenes arise from their conjugated π-systems, which facilitate electron delocalization and enhance electrical conductivity.
In addition to materials science applications, this compound has shown promise in medicinal chemistry. The combination of a thiophene ring with substituents such as formyl and carboxylic acid groups can provide molecular diversity for drug design. Recent research has focused on the development of thiophene-containing molecules as potential candidates for treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The formyl group may act as a bioisostere or serve as a site for further functionalization to enhance bioavailability or target specificity.
The synthesis of 5-formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic strategies include nucleophilic aromatic substitution, coupling reactions (e.g., Suzuki-Miyaura coupling), and oxidation/reduction processes. Researchers have optimized these methods to improve efficiency and reduce byproduct formation.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopy. These methods provide insights into the molecular structure, functional groups, and electronic transitions within the molecule. Additionally, mass spectrometry (MS) is often employed to confirm the molecular formula and identify fragmentation patterns during decomposition.
Considering its structural features and functional groups, 5-formyl-3-(3-methylbutan-2-yil)thiophene-caboxylic acid exhibits interesting physical properties that make it suitable for diverse applications. For example:
- Electron Transport Materials: The conjugated π-system of thiophenes enables efficient electron transport properties. This makes them ideal candidates for use in organic semiconductors or photovoltaic devices.
- Bioactive Molecules: The presence of bioactive functional groups such as formyl and carboxylic acid may facilitate interactions with biological targets like enzymes or receptors.
- Catalytic Applications: Thiophene derivatives can act as ligands or catalysts in organometallic chemistry due to their ability to coordinate with metal centers.
- Sensors: The sensitivity of thiophenes to environmental changes (e.g., pH or redox conditions) makes them suitable for designing chemical sensors or biosensors.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of 5-formyl-caboxylic acid derivative compounds like this one. Quantum mechanical calculations using density functional theory (DFT) have been employed to study its frontier molecular orbitals (FMOs), which are critical for understanding its redox behavior and reactivity towards electrophiles or nucleophiles.
In summary,5-formyl-caboxylic acid derivative compounds like 5-formyl-caboxylic acid derivative represent an exciting class of molecules with diverse applications across multiple disciplines. Their unique combination of structural features and functional groups makes them valuable tools for advancing research in materials science
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